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Compound of Interest

Compound Name: GSK2263167

Cat. No.: B12384888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of GSK2263167, correctly identified as GSK1292263 (also

known as GSK263). This compound is a potent and selective agonist of the G protein-coupled

receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus due to

its role in glucose homeostasis. This document summarizes key data from clinical studies,

details the experimental methodologies employed, and visualizes the underlying biological

pathways.

Pharmacokinetics
GSK1292263 has been evaluated in clinical trials involving subjects with type 2 diabetes, both

as a monotherapy and in combination with other antidiabetic agents like metformin and

sitagliptin. The pharmacokinetic profile of GSK1292263 is characterized by good oral

absorption, with its bioavailability significantly influenced by food.

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of GSK1292263 (referred

to as GSK263 in the source) following single and multiple oral dose administrations in subjects

with type 2 diabetes.
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Table 1: Single-Dose Pharmacokinetic Parameters of GSK1292263[1]

Dose (mg) Cmax (ng/mL) Tmax (hr)
AUC(0-t)
(ng*hr/mL)

t1/2 (hr)

25 104 ± 46 4.0 (2.0-6.0) 1310 ± 496 13.0 ± 3.4

100 340 ± 142 4.0 (2.0-6.0) 5280 ± 1920 14.2 ± 3.1

300 1140 ± 449 4.0 (2.0-8.0) 20400 ± 7600 15.6 ± 3.5

800 2960 ± 1030 4.0 (2.0-8.0) 64300 ± 21100 17.8 ± 4.1

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last

quantifiable concentration. t1/2 is the terminal elimination half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of GSK1292263[1]

Dose Regimen Cmax (ng/mL) Tmax (hr)
AUC(0-τ)
(ng*hr/mL)

50 mg BID 309 ± 117 3.0 (1.0-4.0) 1980 ± 717

150 mg BID 903 ± 331 3.0 (1.0-4.0) 6580 ± 2230

300 mg BID 1720 ± 640 3.0 (1.0-4.0) 13800 ± 4900

600 mg QD 2300 ± 810 4.0 (2.0-6.0) 25000 ± 8420

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

AUC(0-τ) is the area under the plasma concentration-time curve over the dosing interval. BID =

twice daily; QD = once daily.

Studies have shown that food intake increases the oral bioavailability of GSK1292263 by

approximately four-fold and delays the time to maximum plasma concentration (Tmax) from

about 2 hours to 5 hours post-dose.[1] Consequently, to maximize plasma concentrations,

repeated doses in clinical studies were administered immediately after a meal.[1] The terminal

elimination half-life ranges from approximately 13 to 18 hours, and the plasma concentrations
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reach a steady state within about 4 days of repeated dosing.[1] Notably, no significant

pharmacokinetic interactions were observed when GSK1292263 was co-administered with

sitagliptin or metformin.[1]

Pharmacodynamics
The primary pharmacodynamic effect of GSK1292263 is the stimulation of gut hormone

secretion through the activation of GPR119. This leads to a significant increase in circulating

levels of Peptide Tyrosine-Tyrosine (PYY), with more modest effects on Glucagon-Like

Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP).

Data Presentation: Pharmacodynamic Effects on Gut
Hormones
The table below illustrates the percent change from baseline in the weighted mean area under

the curve (WM-AUC) for total PYY, total GLP-1, and total GIP after 13 or 14 days of treatment

with GSK1292263.

Table 3: Percent Change from Baseline in Gut Hormone Levels (WM-AUC(0-24h))[1]

Treatment Total PYY (%) Total GLP-1 (%) Total GIP (%)

Placebo -5 (-14 to 5) -1 (-9 to 8) -3 (-11 to 6)

50 mg BID GSK263 25 (13 to 38) 4 (-6 to 15) 1 (-9 to 12)

150 mg BID GSK263 26 (14 to 39) 5 (-5 to 16) 3 (-7 to 14)

300 mg BID GSK263 24 (12 to 37) 3 (-7 to 14) 0 (-10 to 11)

600 mg QD GSK263 16 (4 to 29) 2 (-8 to 13) -1 (-11 to 10)

Data are presented as the mean percent change with the 95% confidence interval in

parentheses.

The most profound pharmacodynamic response observed after repeated doses of

GSK1292263 was a robust increase in the 24-hour profiles of total PYY.[1] Peak postprandial

PYY levels reached approximately 50 pM with GSK1292263 alone and were further augmented
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to 70-100 pM when co-administered with metformin.[1] In contrast, the effects on total and

active GLP-1 and GIP levels were not significant.[1]

Experimental Protocols
The data presented in this guide were primarily derived from two randomized, placebo-

controlled clinical studies in subjects with type 2 diabetes. The methodologies for the key

experiments are detailed below.

Pharmacokinetic Analysis
Objective: To determine the plasma concentration-time profiles and calculate the

pharmacokinetic parameters of GSK1292263.

Methodology:

Sample Collection: Venous blood samples were collected into appropriate anticoagulant

tubes at pre-defined time points before and after the administration of GSK1292263.

Plasma Preparation: The collected blood samples were centrifuged to separate the plasma,

which was then stored frozen until analysis.

Bioanalysis: Plasma concentrations of GSK1292263 were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This typically

involves protein precipitation from the plasma sample, followed by chromatographic

separation and mass spectrometric detection of the analyte and an internal standard.

Data Analysis: The plasma concentration-time data were used to calculate pharmacokinetic

parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Pharmacodynamic Assessments: Gut Hormone
Measurement
Objective: To measure the circulating levels of total PYY, total and active GLP-1, and total GIP.

Methodology:
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Sample Collection: Blood samples for gut hormone analysis were collected in tubes

containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active

GLP-1.

Plasma Preparation: Samples were immediately placed on ice and centrifuged at a low

temperature to separate the plasma. The plasma was then stored frozen.

Immunoassays: Plasma concentrations of the gut hormones were measured using specific

and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays

(RIAs). These assays typically involve the binding of the target hormone to a specific

antibody, followed by the detection of this binding event using a labeled secondary antibody

or tracer.

Data Analysis: The hormone concentration data were used to calculate the weighted mean

area under the curve (WM-AUC) over a 24-hour period to assess the overall exposure to

each hormone.

Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of GSK1292263 on glucose metabolism and insulin secretion in

response to a glucose challenge.

Methodology:

Patient Preparation: Subjects fasted overnight for at least 8 hours before the test.

Baseline Sampling: A baseline blood sample was collected to measure fasting glucose and

insulin levels.

Glucose Administration: A standard oral dose of 75g of glucose dissolved in water was

administered to the subjects.

Post-Dose Sampling: Blood samples were collected at regular intervals (e.g., 30, 60, 90, and

120 minutes) after the glucose load to measure plasma glucose and insulin concentrations.

Data Analysis: The glucose and insulin concentration-time data were used to calculate

parameters such as the incremental area under the curve (iAUC) for glucose and insulin.
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Visualizations
GPR119 Signaling Pathway
The following diagram illustrates the mechanism of action of GSK1292263 as a GPR119

agonist in both pancreatic β-cells and intestinal L-cells.
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Caption: GPR119 agonist signaling in intestinal and pancreatic cells.

Experimental Workflow for Pharmacodynamic
Assessment
The diagram below outlines the general workflow for assessing the pharmacodynamic effects

of GSK1292263 in a clinical trial setting.
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Caption: Workflow for a pharmacodynamic clinical study of GSK1292263.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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